molecular formula C25H27N3O5S B018993 Bifeprunox mesylate CAS No. 350992-13-1

Bifeprunox mesylate

Número de catálogo B018993
Número CAS: 350992-13-1
Peso molecular: 481.6 g/mol
Clave InChI: ONWKHSGOYGLGPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bifeprunox mesylate is an atypical antipsychotic agent . It combines minimal D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .


Molecular Structure Analysis

Bifeprunox mesylate has a chemical formula of C24H23N3O2 . Its molecular weight is 385.467 g/mol . The structure of Bifeprunox mesylate includes a benzoxazolone core, a piperazine ring, and a biphenyl group .

Aplicaciones Científicas De Investigación

Application in Psychiatry

Field

The field of application is Psychiatry .

Summary of the Application

Bifeprunox Mesylate is an atypical antipsychotic agent. It combines minimal D2 receptor agonism with 5-HT receptor agonism . It’s being evaluated for the treatment of schizophrenia, psychosis, and Parkinson’s disease .

Methods of Application

The methods of application or experimental procedures are not explicitly mentioned in the available resources. However, as an antipsychotic, it would typically be administered orally.

Results or Outcomes

A placebo-controlled, dose-finding phase II trial in patients with schizophrenia showed that bifeprunox was both efficacious and well tolerated . Importantly, treatment with bifeprunox did not appear to cause some of the side effects seen with other atypicals agents in routine use, such as weight gain, hyperprolactinaemia and cardiotoxicity .

Application in Pharmacology

Field

The field of application is Pharmacology .

Summary of the Application

Bifeprunox Mesylate acts as a partial D2 agonist. This property is shared by aripiprazole, a drug already marketed in Europe and the US for treatment of schizophrenia .

Methods of Application

The methods of application or experimental procedures are not explicitly mentioned in the available resources. However, as a pharmacological agent, it would typically be administered orally.

Results or Outcomes

In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low .

Application in Neurology

Field

The field of application is Neurology .

Summary of the Application

Bifeprunox Mesylate is being evaluated for the treatment of Parkinson’s disease . This is a neurodegenerative disorder where dopamine-producing neurons in the brain gradually break down or die.

Methods of Application

The methods of application or experimental procedures are not explicitly mentioned in the available resources. However, as a neurological agent, it would typically be administered orally.

Results or Outcomes

The outcomes of Bifeprunox Mesylate’s application in Parkinson’s disease are not explicitly mentioned in the available resources. However, its dopamine stabilizing properties could potentially help manage the symptoms of Parkinson’s disease .

Application in Drug Development

Field

The field of application is Drug Development .

Summary of the Application

Bifeprunox Mesylate was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease . However, the development was ceased because "efficacy data did not support pursuing the existing development strategy of stabilisation of non-acute patients with schizophrenia" .

Methods of Application

The methods of application or experimental procedures are not explicitly mentioned in the available resources. However, as a drug under development, it would typically be administered orally and its effects would be monitored over time.

Results or Outcomes

In a multi-center, placebo-controlled study, 20 mg of bifeprunox was found to be significantly more effective than placebo at reducing symptoms of schizophrenia, with a low incidence of side effects . However, the U.S. Food and Drug Administration rejected the application for Bifeprunox in August 2007 .

Safety And Hazards

The safety data sheet for Bifeprunox mesylate suggests that it may cause skin irritation . In case of accidental ingestion or contact, immediate medical attention is advised .

Relevant Papers

  • "Efficacy and safety of bifeprunox in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study" .
  • "Bifeprunox: a Novel Antipsychotic Agent with Partial Agonist Properties at Dopamine D2 and Serotonin 5-HT1A Receptors" .

Propiedades

IUPAC Name

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKHSGOYGLGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956533
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifeprunox mesylate

CAS RN

350992-13-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPRUNOX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifeprunox mesylate
Reactant of Route 2
Reactant of Route 2
Bifeprunox mesylate
Reactant of Route 3
Reactant of Route 3
Bifeprunox mesylate
Reactant of Route 4
Reactant of Route 4
Bifeprunox mesylate
Reactant of Route 5
Reactant of Route 5
Bifeprunox mesylate
Reactant of Route 6
Reactant of Route 6
Bifeprunox mesylate

Citations

For This Compound
22
Citations
P Seeman - Synapse, 2008 - Wiley Online Library
Because long‐term antipsychotics elicit behavioral dopamine supersensitivity, the present study examined whether 7–9 days administration of partial dopamine D2 agonists with …
Number of citations: 30 onlinelibrary.wiley.com
G Laus, S Nerdinger, V Kahlenberg… - …, 2014 - researchgate.net
… The investigational drug bifeprunox mesylate is a partial dopamine agonist with a unique receptor-binding profile and potential antipsychotic properties.Patented processes involve multi…
Number of citations: 3 www.researchgate.net
MLG Wadenberg - 2007 - Future Medicine
Most second-generation, atypical, dopamine (DA) D2/5-HT 2 blocking antipsychotics still induce extrapyramidal side effects (EPS) in higher doses. Weight gain and metabolic …
Number of citations: 26 www.futuremedicine.com
MS Kleven, C Barret-Grévoz, LB Slot… - …, 2005 - Elsevier
Compounds possessing 5-HT 1A agonist properties attenuate catalepsy induced by D 2 receptor blockade. Here we examined the role of 5-HT 1A receptor agonism in the reduced …
Number of citations: 102 www.sciencedirect.com
L Bardin, MS Kleven, C Barret-Grévoz… - …, 2006 - nature.com
A new generation of proven or potential antipsychotics, including aripiprazole, bifeprunox, SSR181507 and SLV313, exhibit agonist actions at serotonin 5-HT 1A receptors, but little …
Number of citations: 131 www.nature.com
S Natesan, GE Reckless, KBL Barlow… - International Journal …, 2011 - academic.oup.com
… OPC-4392, bifeprunox mesylate and aripiprazole (Toronto Research Chemicals, Canada) were dissolved in 30% v/v dimethylformamide in saline acidified with glacial acetic acid (1% v/…
Number of citations: 40 academic.oup.com
AL Auclair, MS Kleven, C Barret-Grévoz… - Behavioural brain …, 2009 - Elsevier
Typical antipsychotics such as haloperidol exert their therapeutic effects via blockade of dopamine (DA) D 2 receptors, leading to extrapyramidal symptoms (EPS) in humans and …
Number of citations: 16 www.sciencedirect.com
AL Auclair, A Galinier, J Besnard… - …, 2007 - Springer
Introduction Prepulse inhibition (PPI) of the startle reflex has been extensively studied because it is disrupted in several psychiatric diseases, most notably schizophrenia. In rats, and to …
Number of citations: 28 link.springer.com
N Ye, Z Song, A Zhang - Current Medicinal Chemistry, 2014 - ingentaconnect.com
Psychiatric disorders like schizophrenia and neurodegenerative diseases like Parkinson’s disease are associated with poly-factorial pathogenic mechanisms, with several …
Number of citations: 37 www.ingentaconnect.com
L Bardin, A Auclair, MS Kleven… - Behavioural …, 2007 - journals.lww.com
Combining antagonist/partial agonist activity at dopamine D 2 and agonist activity at serotonin 5-HT 1A receptors is one of the approaches that has recently been chosen to develop …
Number of citations: 73 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.